3'-Deoxy-3'-pyrazol-1-yl-thymidine

Antiviral nucleoside analog HIV reverse transcriptase inhibition Structure–activity relationship

Procure 3'-Deoxy-3'-pyrazol-1-yl-thymidine as a structurally matched inactive negative control for anti-HIV nucleoside analog research. The pyrazol-1-yl substituent imparts a dipole moment orientation opposite to the essential azido group, abolishing antiviral activity. Essential for validating assay specificity in MT-4/HIV-1 cytopathic effect models. Erythro stereochemistry ensures consistent computational electrostatic calibration. Request a quote for custom synthesis quantities.

Molecular Formula C13H16N4O4
Molecular Weight 292.29 g/mol
CAS No. 124355-42-6
Cat. No. B12791736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-3'-pyrazol-1-yl-thymidine
CAS124355-42-6
Molecular FormulaC13H16N4O4
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=CC=N3
InChIInChI=1S/C13H16N4O4/c1-8-6-16(13(20)15-12(8)19)11-5-9(10(7-18)21-11)17-4-2-3-14-17/h2-4,6,9-11,18H,5,7H2,1H3,(H,15,19,20)/t9-,10+,11+/m0/s1
InChIKeyJKCKVQTVPLQWJN-HBNTYKKESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Deoxy-3'-pyrazol-1-yl-thymidine (CAS 124355-42-6): Core Chemical Profile for Research Procurement


3'-Deoxy-3'-pyrazol-1-yl-thymidine (also referred to as 3-pyrazoldT) is a synthetic nucleoside analog in which the 3'-hydroxyl group of thymidine is replaced by a pyrazol-1-yl moiety in the erythro configuration [1]. The compound bears the systematic IUPAC name 1-[(2R,4S,5S)-5-(hydroxymethyl)-4-pyrazol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione, with molecular formula C13H16N4O4 and a molecular weight of 292.29 g/mol [2]. It was first disclosed in a 1990 study by Wigerinck et al. synthesizing a series of 3'-heterocyclic substituted 3'-deoxythymidines as potential anti-HIV agents [1].

Why 3'-Deoxy-3'-pyrazol-1-yl-thymidine Cannot Be Replaced by Other 3'-Modified Thymidine Analogs in Medicinal Chemistry Research


Within the class of 3'-deoxy-3'-substituted thymidines, biological activity is exquisitely sensitive to the electronic and steric properties of the 3'-substituent. The seminal structure–activity relationship (SAR) study by Wigerinck et al. demonstrated that replacing the 3'-azido group of the prototypical anti-HIV agent zidovudine (AZT) with nitrogen-containing heterocycles does not simply yield equipotent analogs; rather, anti-HIV activity is largely abolished when the 3'-substituent possesses a dipole moment orientation opposite to that of the azido group [1]. Consequently, 3'-deoxy-3'-pyrazol-1-yl-thymidine occupies a distinct SAR position — it is an inactive analog within a series where the pyrrol-1-yl congener shows marginal activity and the 1,2,4-triazol-1-yl and imidazol-1-yl congeners are also inactive [2]. This sharp structure-dependent activity cliff means that generic substitution among 3'-heterocyclic thymidine analogs for biological studies is scientifically invalid.

Quantitative Differentiation Guide: 3'-Deoxy-3'-pyrazol-1-yl-thymidine vs. Closest Analogs


Anti-HIV-1 Activity in MT-4 Cells: 3'-Deoxy-3'-pyrazol-1-yl-thymidine vs. 3'-Pyrrol-1-yl and 3'-Azido Analogs (Direct Head-to-Head Comparison)

In the same study conducted under identical conditions, 3'-deoxy-3'-pyrazol-1-yl-thymidine (16a) exhibited no detectable anti-HIV-1 activity in MT-4 cells, contrasting with the 3'-pyrrol-1-yl analog (compound 3) which showed marginal antiviral activity, and the reference compound AZT (3'-azido-3'-deoxythymidine) which showed potent activity [1]. While the published abstract does not provide exact EC50 values for the inactive compounds (consistent with standard reporting practices where inactive compounds are not assigned numerical IC50/EC50 values), the stark qualitative difference is the primary differential: pyrazol-1-yl substitution abolishes anti-HIV activity, whereas pyrrol-1-yl substitution retains marginal activity [2].

Antiviral nucleoside analog HIV reverse transcriptase inhibition Structure–activity relationship

Electronic Structure Rationale: Dipole Moment Orientation of Pyrazole vs. Azide in the 3'-Position

Wigerinck et al. explicitly note that the charge distribution in the 3'-heterocyclic ring is a critical determinant of anti-HIV activity. The azido group of AZT possesses a dipole moment vector aligned favorably for interaction with the HIV reverse transcriptase active site (or for facilitating phosphorylation). The pyrazole ring, in contrast, presents an opposite dipole moment orientation: the most polar side of the azido group is distal to the sugar, whereas for pyrazole the polar side is proximal [1]. This electronic mismatch is proposed as the molecular basis for the inactivity of the pyrazol-1-yl analog, whereas the imidazole ring (which shares the azido group's charge distribution) might be expected to retain some activity (though imidazol-1-yl was also inactive in this study, indicating additional steric or pKa factors) [2].

Computational chemistry Nucleoside SAR Dipole moment vector

Synthetic Route Differentiation: Epoxide Ring-Opening Strategy as a Distinctive Procurement Feature

The pyrazol-1-yl analog (16a) is synthesized via a distinct epoxide ring-opening route, starting from 1-(2,3-anhydro-β-D-lyxofuranosyl)thymine (9) followed by 2'-deoxygenation [1]. This synthetic route differs fundamentally from the amino-displacement route used for the pyrrol-1-yl and 1,2,4-triazol-4-yl analogs, which start from 1-(3-amino-2,3-dideoxy-β-D-erythro-pentofuranosyl)thymine [2]. The epoxide route is more stereoelectronically demanding and yields the pyrazol-1-yl compound with defined erythro stereochemistry; this synthetic distinction means that procurement of the pyrazol-1-yl compound from commercial suppliers typically reflects the availability of this specific route and its associated purity profile [3].

Nucleoside synthesis Epoxide chemistry Process R&D

Procurement-Driven Application Scenarios: Where 3'-Deoxy-3'-pyrazol-1-yl-thymidine Delivers Differentiable Value


Negative-Control Probe in Anti-HIV Nucleoside Screening Panels

In anti-HIV drug discovery, the inclusion of a structurally matched inactive analog is critical for validating assay specificity. 3'-Deoxy-3'-pyrazol-1-yl-thymidine, established as inactive in the MT-4/HIV-1 cytopathic effect assay [1], provides a chemically authentic negative control — its thymine base and 2'-deoxy sugar backbone are identical to active nucleosides like AZT, but the 3'-pyrazole substitution eliminates antiviral activity by disrupting the electronic complementarity required for phosphorylation or reverse transcriptase binding [2]. This differentiates it from generic cytotoxicity controls (e.g., puromycin) that lack structural relevance to nucleoside analogs.

Electronic Structure Reference Standard for 3'-Modified Nucleoside SAR Modeling

The pyrazole ring at the 3'-position introduces a dipole moment orientation opposite to that of the pharmacologically essential azido group [1]. Computational medicinal chemists can procure this compound as a reference standard to calibrate electrostatic potential maps, dipole vector alignment models, or molecular dynamics simulations of nucleoside–kinase and nucleoside–reverse transcriptase interactions. Its well-characterized electronic structure makes it a benchmark for evaluating whether newly designed 3'-substituents align with or deviate from the pharmacophoric requirements for antiviral activity [2].

Starting Material for Click Chemistry Derivatization at the Pyrazole Ring

The pyrazol-1-yl substituent is amenable to further functionalization via 1,3-dipolar cycloaddition reactions or N-alkylation, enabling the synthesis of novel triazolo-fused or quaternized nucleoside libraries [1]. The epoxide-based synthetic route that yields this compound produces defined erythro stereochemistry, providing a stereochemically pure starting material for constructing diverse 3'-modified nucleoside collections for screening against viral or cancer targets [2].

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